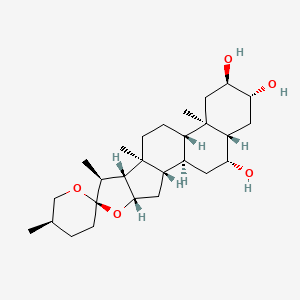
Ald-Ph-PEG4-acid
描述
Ald-Ph-PEG4-acid, also known as 1-(4-formylphenyl)-1-oxo-5,8,11,14-tetraoxa-2-azaheptadecan-17-oic acid, is a small molecule polyethylene glycol reagent. It contains a benzaldehyde group and a terminal carboxylic acid group. The benzaldehyde group is reactive with hydrazide and aminooxy moieties, while the terminal carboxylic acid can couple with primary amines in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to form a stable amide bond .
准备方法
The preparation of Ald-Ph-PEG4-acid generally involves organic synthetic chemical reactions. Specifically, a benzaldehyde group and a carboxylic acid group are introduced to a polyethylene glycol chain. The synthetic route typically includes the following steps:
Introduction of Benzaldehyde Group: The benzaldehyde group is introduced to the polyethylene glycol chain through a reaction with a suitable benzaldehyde derivative.
Introduction of Carboxylic Acid Group: The terminal carboxylic acid group is introduced through a reaction with a suitable carboxylic acid derivative.
Coupling Reactions: The benzaldehyde and carboxylic acid groups are coupled to the polyethylene glycol chain under appropriate reaction conditions
化学反应分析
Ald-Ph-PEG4-acid undergoes various types of chemical reactions, including:
Oxidation: The benzaldehyde group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzaldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzaldehyde group can undergo nucleophilic substitution reactions with hydrazide or aminooxy moieties to form hydrazones or oximes.
Amide Bond Formation: The terminal carboxylic acid group can couple with primary amines in the presence of activators such as EDC or HATU to form stable amide bonds
科学研究应用
Ald-Ph-PEG4-acid has a wide range of scientific research applications, including:
Biology: It is used in the modification of biomolecules, such as proteins and peptides, to improve their solubility, stability, and bioavailability.
Medicine: It is used in the development of drug delivery systems, particularly in the formulation of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: It is used in the production of polyethylene glycol-based materials and coatings, which have applications in various industries, including pharmaceuticals, cosmetics, and biotechnology
作用机制
The mechanism of action of Ald-Ph-PEG4-acid involves its ability to form stable amide bonds with primary amines. The benzaldehyde group reacts with hydrazide or aminooxy moieties to form hydrazones or oximes, while the terminal carboxylic acid group couples with primary amines in the presence of activators such as EDC or HATU. This allows for the modification of biomolecules and the development of drug delivery systems .
相似化合物的比较
Ald-Ph-PEG4-acid is unique due to its combination of a benzaldehyde group and a terminal carboxylic acid group linked through a polyethylene glycol chain. Similar compounds include:
Ald-Ph-amido-PEG4-C2-acid: This compound also contains a benzaldehyde group and a terminal carboxylic acid group but has an additional amide linkage in the polyethylene glycol chain.
Ald-Ph-PEG4-COOH: This compound is similar to this compound but lacks the amide linkage present in Ald-Ph-amido-PEG4-C2-acid.
This compound stands out due to its specific structure, which allows for versatile applications in various fields of scientific research and industry.
属性
IUPAC Name |
3-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO8/c21-15-16-1-3-17(4-2-16)19(24)20-6-8-26-10-12-28-14-13-27-11-9-25-7-5-18(22)23/h1-4,15H,5-14H2,(H,20,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYBRKJZWQVXNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide;hydrochloride](/img/structure/B605217.png)


![N-[2-fluoro-5-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]amino]phenyl]-2,5-dimethylpyrazole-3-carboxamide;hydrochloride](/img/structure/B605223.png)
![benzenesulfonic acid;N,2-dimethyl-6-[2-(1-methylimidazol-2-yl)thieno[3,2-b]pyridin-7-yl]oxy-1-benzothiophene-3-carboxamide](/img/structure/B605224.png)







